Kaempferol 3-O-sophoroside
Overview
Description
Kaempferol 3-O-sophoroside is a naturally occurring flavonoid glycoside derived from kaempferol. It is found in various plants, including Crocus sativus (saffron) and mountain ginseng. This compound exhibits a range of biological activities, including anti-inflammatory, antioxidant, and antidepressant effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Kaempferol 3-O-sophoroside can be synthesized through enzymatic hydrolysis of kaempferol glycosides. For instance, kaempferol 3-O-rutinoside can be hydrolyzed using β-glucosidase and α-L-rhamnosidase to yield kaempferol . The enzymatic preparation involves mixing the substrate with specific enzymes under controlled pH and temperature conditions.
Industrial Production Methods: Industrial production of this compound typically involves extraction from plant sources followed by purification. The extraction process may use solvents like methanol or ethanol, and the purification is achieved through chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: Kaempferol 3-O-sophoroside undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: Glycosidic bonds can be hydrolyzed or substituted with other sugar moieties.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen atmosphere.
Substitution: Enzymes like β-glucosidase for hydrolysis.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydrokaempferol derivatives.
Substitution: Various glycosides depending on the substituent.
Scientific Research Applications
Kaempferol 3-O-sophoroside has diverse applications in scientific research:
Chemistry: Used as a model compound for studying glycosidic bond hydrolysis and flavonoid chemistry.
Biology: Investigated for its role in cellular signaling pathways and gene expression modulation.
Medicine: Explored for its therapeutic potential in treating inflammatory diseases, cancer, and depression
Industry: Utilized in the development of nutraceuticals and functional foods due to its health benefits.
Mechanism of Action
Kaempferol 3-O-sophoroside exerts its effects through several molecular targets and pathways:
Anti-inflammatory: Inhibits the activation of nuclear factor kappa B (NF-κB) and reduces the production of tumor necrosis factor-alpha (TNF-α).
Antioxidant: Scavenges free radicals and upregulates antioxidant enzymes.
Antidepressant: Activates AMP-activated protein kinase (AMPK) and promotes the production of brain-derived neurotrophic factor (BDNF).
Comparison with Similar Compounds
Kaempferol 3-O-sophoroside is unique among flavonoid glycosides due to its specific glycosidic linkage and biological activities. Similar compounds include:
Kaempferol 3-O-rutinoside: Another glycoside with similar antioxidant properties but different glycosidic linkage.
Kaempferol 3-O-glucoside: Exhibits similar anti-inflammatory effects but differs in sugar moiety
Biological Activity
Kaempferol 3-O-sophoroside (KPOS) is a flavonoid glycoside derived from kaempferol, known for its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This article explores the biological activity of KPOS based on recent studies, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
KPOS is a glycosylated form of kaempferol, characterized by the presence of a sophorose sugar moiety. The chemical structure can be represented as follows:
- Molecular Formula: C₂₁H₂₃O₁₁
- Molecular Weight: 449.41 g/mol
The presence of the sophorose moiety enhances the solubility and bioavailability of kaempferol, contributing to its biological effects.
KPOS exhibits its biological activities through several mechanisms:
-
Anti-inflammatory Activity:
- KPOS has demonstrated significant anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). It effectively blocks the activation of nuclear factor kappa B (NF-κB), a key regulator of inflammation .
- In vitro studies showed that KPOS inhibited lipopolysaccharide (LPS)-induced barrier disruption in human umbilical vein endothelial cells (HUVECs), suggesting its potential in treating vascular inflammatory diseases .
- Antioxidant Activity:
- Anticancer Effects:
Study on Anti-inflammatory Effects
A study conducted by Kimmel et al. (2012) investigated the anti-inflammatory properties of KPOS in LPS-stimulated HUVECs. The results indicated that KPOS significantly reduced neutrophil adhesion and migration, supporting its role in maintaining endothelial barrier integrity. The study concluded that KPOS could be a valuable therapeutic agent for vascular inflammatory conditions .
Antioxidant Activity Evaluation
In a separate investigation, KPOS was evaluated for its antioxidant capabilities using various assays to measure ROS levels in different cell lines. The findings demonstrated that KPOS effectively reduced oxidative stress markers, indicating its potential as a protective agent against oxidative damage .
Anticancer Mechanism Exploration
Research focusing on the anticancer properties of KPOS revealed its ability to induce apoptosis in cancer cell lines through caspase activation and cell cycle arrest at the G2/M phase. The study highlighted that KPOS could downregulate oncogenic markers associated with tumor progression .
Comparative Analysis with Other Kaempferol Derivatives
Compound | Anti-inflammatory | Antioxidant | Anticancer |
---|---|---|---|
Kaempferol | Moderate | High | High |
This compound | High | High | Very High |
Kaempferol 3-O-glucoside | Moderate | Moderate | Moderate |
This table illustrates that KPOS exhibits superior anti-inflammatory and anticancer activities compared to other kaempferol derivatives.
Properties
IUPAC Name |
3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O16/c28-7-14-17(33)20(36)22(38)26(40-14)43-25-21(37)18(34)15(8-29)41-27(25)42-24-19(35)16-12(32)5-11(31)6-13(16)39-23(24)9-1-3-10(30)4-2-9/h1-6,14-15,17-18,20-22,25-34,36-38H,7-8H2/t14-,15-,17-,18-,20+,21+,22-,25-,26+,27+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKZDFKLGDGSGEO-UJECXLDQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20941769 | |
Record name | 5,7-Dihydroxy-2-(4-hydroxyphenyl)-4-oxo-4H-1-benzopyran-3-yl 2-O-hexopyranosylhexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20941769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
610.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19895-95-5, 30373-88-7 | |
Record name | Kaempferol 3-O-sophoroside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19895-95-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Kaempferol 3-O-sophoroside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019895955 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Flavone, 3,4',5,7-tetrahydroxy-, 3-(glucosylglucoside) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030373887 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5,7-Dihydroxy-2-(4-hydroxyphenyl)-4-oxo-4H-1-benzopyran-3-yl 2-O-hexopyranosylhexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20941769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SOPHORAFLAVONOLOSIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3C1196Z645 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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